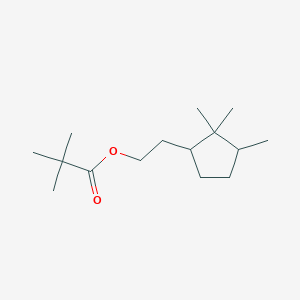
2-(2,2,3-Trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate
Übersicht
Beschreibung
Pivalates are a type of ester derived from pivalic acid . They are known for their stability and resistance to hydrolysis . The ethyl pivalate, a similar compound to the one you’re asking about, is a colorless liquid .
Synthesis Analysis
Pivalates can be synthesized through the process of pivaloylation of alcohols . This process can be carried out without using a catalyst under solvent-free conditions, offering short reaction time, high yields, simple workup, and no need for further purification .Molecular Structure Analysis
The molecular structure of ethyl pivalate, a similar compound, is (CH3)3CCOOC2H5 .Chemical Reactions Analysis
Pivalates can undergo various chemical reactions. For instance, they can be acylated with acid anhydrides . They can also undergo nucleophilic acyl substitution of anhydrides with a myriad array of alcohols, amines, and thiols .Physical and Chemical Properties Analysis
Ethyl pivalate, a similar compound, is a colorless liquid . It has a molecular weight of 130.18 .Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,2,3-trimethylcyclopentyl)ethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-11-7-8-12(15(11,5)6)9-10-17-13(16)14(2,3)4/h11-12H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEABTGACPZKEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)CCOC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


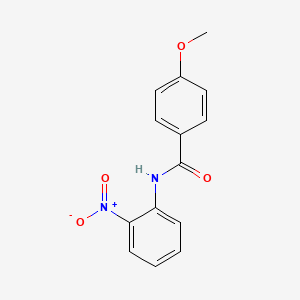
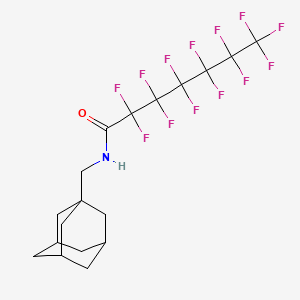

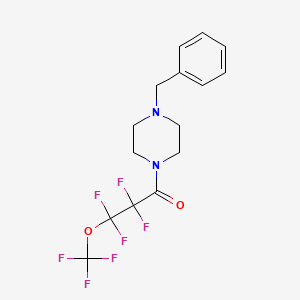
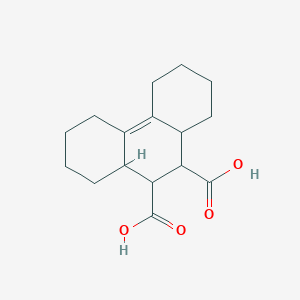
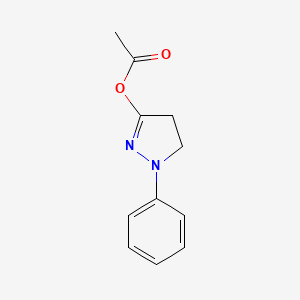
![Azane;2-[(5-ethylthiophen-2-yl)methylidene]propanedioic acid](/img/structure/B3826622.png)
![5-[6-(5-FORMYL-2-THIENYL)HEXYL]-2-THIOPHENECARBALDEHYDE](/img/structure/B3826629.png)
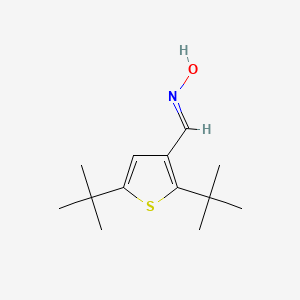
![N-[2-[benzenesulfonyl(methyl)amino]ethyl]-N-methylbenzenesulfonamide](/img/structure/B3826640.png)
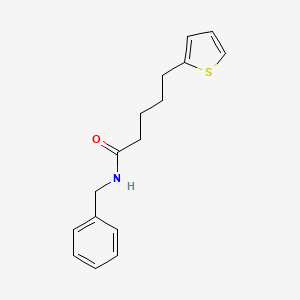
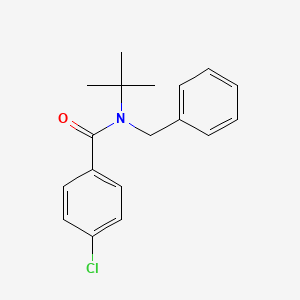
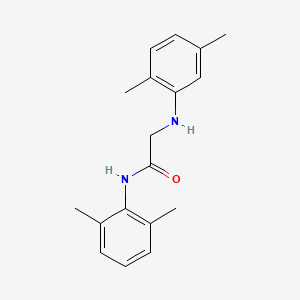
![N-[4-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B3826679.png)
